molecular formula C16H11NO4 B7807116 [4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID

[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID

Cat. No.: B7807116
M. Wt: 281.26 g/mol
InChI Key: FOHDBGDUZGVZBC-UHFFFAOYSA-N
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Description

[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID: is an organic compound that belongs to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further chemical modifications. One common method includes the reaction of phthalic anhydride with glycine in the presence of a catalyst to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Uniqueness: The uniqueness of [4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID lies in its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14(19)9-10-5-7-11(8-6-10)17-15(20)12-3-1-2-4-13(12)16(17)21/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHDBGDUZGVZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phthalic acid anhydride (15.1 g, 102 mmol) and 4-amino phenyl acetic acid (15.2 g, 102 mmol) were dissolved in acetic acid and heated at reflux for 1 hour. Upon cooling on an ice bath, the product crystallized. The solid was filtered off, washed with water, and dried under vacuum overnight. The yield of the title compound was 24.1 g (86%) as an off white solid.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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